molecular formula C7H7BClFO3 B8207275 (3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

(3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Cat. No.: B8207275
M. Wt: 204.39 g/mol
InChI Key: VSEPTZDVRHRCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a substituted aromatic boronic acid derivative characterized by a benzene ring functionalized with chlorine (Cl) at position 3, fluorine (F) at position 2, and a methoxy group (OCH₃) at position 3. The boronic acid moiety (–B(OH)₂) is attached at position 1, making it a para-substituted derivative relative to the methoxy group. This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its Lewis acidity, binding affinity, and reactivity in applications ranging from organic synthesis to pharmaceutical development .

Key structural features:

  • Electron-withdrawing substituents (Cl, F) lower the pKa of the boronic acid, enhancing its Lewis acidity and reactivity with diols (e.g., in glucose sensing or enzyme inhibition).

Properties

IUPAC Name

(3-chloro-2-fluoro-5-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEPTZDVRHRCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2-fluoro-5-methoxyphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research
(3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid has been investigated for its potential role as an anticancer agent. Boronic acids are known to inhibit proteasome activity, which is crucial in the degradation of proteins involved in cell cycle regulation and apoptosis. Studies have shown that derivatives of boronic acids can selectively target cancer cells, leading to apoptosis without affecting normal cells. This selectivity is essential for developing safer cancer therapies.

1.2 Drug Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzyme pathways. Its unique structural features allow it to be modified into more complex molecules that may exhibit enhanced biological activity or reduced toxicity.

Agrochemical Applications

2.1 Herbicide Development
Research indicates that this compound can be utilized in the synthesis of herbicides. Its derivatives are effective against a range of weeds by inhibiting specific metabolic pathways crucial for plant growth. For instance, it can be incorporated into compounds that disrupt photosynthesis or amino acid synthesis pathways in target plants, thereby enhancing crop yield and sustainability.

Case Studies

4.1 Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to inhibit proteasome function, leading to the accumulation of pro-apoptotic factors within the cells.

4.2 Case Study: Herbicidal Efficacy
In agricultural trials, formulations containing this compound showed increased efficacy against common weeds compared to traditional herbicides. The field studies indicated a reduction in weed biomass by over 60% when applied at optimal concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The table below compares (3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid with structurally related compounds, focusing on substituent positions and electronic effects:

Compound Name Substituents (Positions) Key Features
(3-Chloro-5-methylphenyl)boronic acid Cl (3), CH₃ (5) Methyl group increases steric bulk but lacks electron-withdrawing fluorine.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid Br (3), F (5), OCH₃ (2) Bromine’s larger size may hinder binding in sterically sensitive targets.
(3-Chloro-5-fluorophenyl)boronic acid Cl (3), F (5) Lacks methoxy group, reducing solubility and electronic modulation.
Phenanthren-9-yl boronic acid Polyaromatic scaffold Extended aromaticity enhances π-π stacking but reduces specificity.
4-Methoxycarbonylphenylboronic acid COOCH₃ (4) Strong electron-withdrawing ester group lowers pKa significantly.

Key Observations :

  • Halogen Effects : Fluorine and chlorine enhance acidity (lower pKa) via inductive effects, critical for interactions in physiological environments . Bromine, while electron-withdrawing, introduces steric challenges .
  • Methoxy vs. Methyl : Methoxy groups improve solubility and moderate electronic effects compared to hydrophobic methyl substituents .
Acidity and Reactivity

The pKa of phenylboronic acid (8.86) is significantly influenced by substituents:

Compound Substituent Effects Estimated pKa*
Phenylboronic acid None 8.86
This compound Cl (σₚ = 0.23), F (σₚ = 0.06), OCH₃ (σₚ = -0.27) ~7.5–8.0
3-Fluoro-4-methylbenzeneboronic acid F (σₚ = 0.06), CH₃ (σₚ = -0.17) ~8.2–8.5
4-Methoxycarbonylphenylboronic acid COOCH₃ (σₚ = 0.45) ~7.0–7.5

*Estimates based on Hammett substituent constants (σ) and literature correlations .

Implications :

  • The target compound’s pKa (~7.5–8.0) is lower than unsubstituted phenylboronic acid, favoring boronate formation at physiological pH (7.4), a critical factor for drug design .
  • Fluorine’s weaker electron-withdrawing effect compared to chlorine is offset by its smaller size, preserving binding site accessibility .

Biological Activity

(3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C₇H₈BClF O₂, with a molecular weight of 196.4 g/mol. The presence of the chloro, fluoro, and methoxy groups on the phenyl ring contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymatic targets. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which can inhibit enzymes involved in various metabolic pathways. Notably, this compound may inhibit proteasomes and other enzymes critical for tumor cell proliferation, making it a candidate for anticancer therapies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell growth by targeting specific signaling pathways.
  • Antimicrobial Properties : The compound has been investigated for its potential to act against various bacterial strains, although specific data on this compound remains limited.
  • Enzyme Inhibition : It may function as an inhibitor of certain enzymes critical for cellular processes, contributing to its therapeutic potential.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on structurally related boronic acids demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved apoptosis induction through caspase activation, suggesting that this compound may exhibit similar effects .
  • Enzyme Interaction Studies :
    • Research on boronic acid derivatives indicates their ability to inhibit proteasome activity. For instance, compounds with similar functional groups showed effective binding to the proteasome's active site, leading to increased apoptosis in cancer cells .
  • Antimicrobial Activity :
    • While direct studies on this specific compound are sparse, related compounds have shown promising results against Gram-positive bacteria. For example, derivatives containing methoxy groups have been linked to enhanced antimicrobial activity due to improved membrane permeability .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of MCF-7 and HeLa
Enzyme InhibitionProteasome inhibition
AntimicrobialPotential against Gram-positive

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (3-Chloro-2-fluoro-5-methoxyphenyl)boronic acid to ensure high purity and stability?

  • Methodological Answer : Synthesis should prioritize the use of prodrug intermediates (e.g., boronic esters) to avoid purification challenges caused by boronic acid instability. Aromatic boronic acids often require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or directed ortho-metalation strategies. Post-synthesis, derivatization with diols (e.g., pinacol) prevents dehydration/trimerization to boroxines, which complicate isolation .

Q. Which analytical techniques effectively characterize boronic acid derivatives, and how do they address dehydration/trimerization issues?

  • Methodological Answer : MALDI-MS paired with diol derivatization (e.g., using 2,3-butanedione) prevents boroxine formation, enabling accurate mass analysis. Thermogravimetric analysis (TGA) assesses thermal stability and degradation pathways, critical for applications like flame retardants. NMR spectroscopy (¹¹B and ¹H) monitors boronic acid integrity in solution .

Q. How does the substitution pattern (chloro, fluoro, methoxy) influence the reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity of the boron atom, improving Suzuki-Miyaura coupling efficiency. Steric hindrance from substituents (e.g., -OCH₃ at position 5) may slow reaction rates; computational modeling (DFT) can predict regioselectivity and optimize catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos) .

Advanced Research Questions

Q. What kinetic insights into boronic acid-diol binding are critical for designing real-time glucose sensors?

  • Methodological Answer : Stopped-flow fluorescence assays reveal binding kinetics (e.g., kon values for D-fructose > D-glucose), showing rapid equilibrium (<10 seconds). Selectivity for vicinal diols (e.g., sugars) over isolated hydroxyl groups can be enhanced by tuning boronic acid pKa via substituents (e.g., electron-withdrawing groups lower pKa, improving binding at physiological pH) .

Q. How can non-specific interactions be minimized in glycoprotein capture using boronic acid-functionalized surfaces?

  • Methodological Answer : Surface plasmon resonance (SPR) studies show that buffer optimization (e.g., adding competitive diols or adjusting ionic strength) reduces non-specific binding. Immobilizing boronic acids with spacer arms (e.g., AECPBA) improves accessibility to glycoprotein glycans while mitigating hydrophobic interactions .

Q. What structural modifications enhance the thermal stability of arylboronic acids for flame-retardant applications?

  • Methodological Answer : TGA data indicate that para-substituted electron-donating groups (e.g., -OCH₃) increase thermal stability by reducing oxidative degradation. Incorporating multiple boronic acid moieties promotes char formation via crosslinking, enhancing flame retardancy. Halogen substituents (e.g., -Cl, -F) synergize with boron to suppress smoke emission .

Q. How do steric and electronic effects impact the proteasome inhibitory activity of boronic acid derivatives?

  • Methodological Answer : Co-crystallization studies (e.g., with 20S proteasome) reveal that boronic acids act as covalent reversible inhibitors, forming tetrahedral adducts with catalytic threonine residues. Bulky substituents (e.g., 3-chloro, 5-methoxy) improve binding affinity by filling hydrophobic pockets, while fluorine enhances metabolic stability .

Data Contradiction and Resolution

Q. Why do some studies report conflicting binding affinities for boronic acids with similar glycoproteins?

  • Analysis : Discrepancies arise from variations in experimental conditions (e.g., pH, buffer composition) and glycoprotein glycosylation patterns. SPR studies demonstrate that boronic acid selectivity depends on terminal saccharide moieties (e.g., sialic acid vs. mannose) and secondary interactions (e.g., electrostatic/hydrophobic). Standardizing buffer systems (e.g., 50 mM HEPES, pH 7.4) and using deglycosylated controls resolves contradictions .

Methodological Tables

Application Key Technique Critical Parameter Reference
Synthesis OptimizationSuzuki-Miyaura CouplingPd catalyst loading (0.5–2 mol%)
Kinetic Binding AnalysisStopped-Flow Fluorescencekon/koff measurement (pH 7.4, 25°C)
Thermal Stability AssessmentThermogravimetric Analysis (TGA)Degradation onset temperature (>200°C)
Glycoprotein CaptureSurface Plasmon Resonance (SPR)Buffer optimization (HEPES vs. phosphate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.